molecular formula C18H14F3N3O2S B2982642 N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 946264-41-1

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2982642
CAS No.: 946264-41-1
M. Wt: 393.38
InChI Key: DQKQGWNHDOHTJV-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide is a pyridazinone derivative featuring a thiophen-2-yl substituent at the 3-position of the pyridazinone core and a 3-(trifluoromethyl)benzamide group linked via an ethyl chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene ring contributes to π-π stacking interactions in biological targets. This compound is structurally analogous to cytotoxic and anti-proliferative agents reported in recent studies .

Properties

IUPAC Name

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2S/c19-18(20,21)13-4-1-3-12(11-13)17(26)22-8-9-24-16(25)7-6-14(23-24)15-5-2-10-27-15/h1-7,10-11H,8-9H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKQGWNHDOHTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-thiophenecarboxylic acid, 3-amino-6-oxo-pyridazine, and 3-(trifluoromethyl)benzoyl chloride.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

    Batch Processing: Utilizing large reactors to handle the exothermic nature of the reactions.

    Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

    Substitution: The trifluoromethyl group on the benzamide can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for thiophene oxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, influencing the reactivity and selectivity of catalytic processes.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, influencing signal transduction pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and inflammatory disorders.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

    Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The pyridazinone core and thiophene ring are crucial for binding to active sites, while the trifluoromethyl group enhances the compound’s stability and bioavailability. The exact pathways involved depend on the specific application, whether it be enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

The compound is compared to structurally related pyridazinone and benzamide derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Structural and Substituent Analysis
Compound ID & Source Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Pyridazinone + benzamide 3-(thiophen-2-yl), 3-(trifluoromethyl)benzamide Not reported
Compound 8 Pyridazinone + acetohydrazide 4-phenylpiperazinyl, 3,4,5-trimethoxybenzylidene 529.2
Compound 15 Pyridazinone + acetohydrazide 4-(4-chlorophenyl)piperazinyl, 4-nitrobenzylidene Not reported
Compound 3b Benzamide + piperazine 4-(thiophen-3-yl), 3-(trifluoromethyl)phenylpiperazinyl Not reported
Compound 19 Pyridazinone + acetohydrazide 4-(4-fluorophenyl)piperazinyl, 3-methoxybenzylidene 487

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in the target compound and Compound 3b improves metabolic stability compared to nitro (Compound 15 ) or methoxy (Compound 19 ) substituents.
  • Heterocyclic Moieties : The thiophen-2-yl group in the target compound may enhance binding affinity compared to phenyl or chlorophenyl groups in Compounds 8 and 15 .
Physicochemical Properties
Compound ID & Source Melting Point (°C) Yield (%) Spectral Data Highlights
Target Compound Not reported Not reported Likely exhibits C=O (1670–1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) IR peaks
Compound 9 239–240 Not reported IR: C=O (1685 cm⁻¹), ¹H-NMR: δ 8.30 (s, 1H, CH=N)
Compound 16 243–244 68 ¹³C-NMR: δ 164.2 (C=O), 152.1 (pyridazinone C6)
Compound 20 247–248 Not reported MS: m/z 487 [M+H]⁺
Compound 3b Not reported 32 ¹H-NMR: δ 7.65–7.10 (m, aromatic H), MS: m/z 573 [M+H]⁺

Key Observations :

  • Melting Points: The target compound’s melting point is expected to fall between 200–250°C, consistent with pyridazinone derivatives .
  • Synthetic Yield: The trifluoromethyl group may reduce yield (cf. Compound 3b: 32% ) compared to non-fluorinated analogs (e.g., Compound 16: 68% ).

Biological Activity

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide, a synthetic organic compound belonging to the pyridazinone class, has attracted significant attention due to its diverse biological activities. This article examines its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C23H21N5O3SC_{23}H_{21}N_{5}O_{3}S, with a molecular weight of approximately 447.5 g/mol. The structural components include a pyridazine ring fused with a thiophene moiety, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC23H21N5O3S
Molecular Weight447.5 g/mol
Structural FeaturesPyridazine-Thiophene hybrid

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The sulfonamide group in the structure is known for its ability to inhibit bacterial folic acid synthesis, which is critical for bacterial growth and replication.

Anticancer Properties

Studies have shown that certain derivatives of pyridazinones possess anticancer activity. For instance, one study reported that pyridazinone derivatives demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating their potential as therapeutic agents. The mechanism of action is believed to involve the inhibition of specific enzymes and pathways critical for cancer cell survival.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Sulfonamides are often associated with anti-inflammatory effects, and related compounds have been shown to inhibit pro-inflammatory cytokines in vitro. Further studies are necessary to elucidate the specific pathways affected by this compound.

Case Studies and Research Findings

  • Antitubercular Activity : A related study focused on the design and synthesis of substituted pyridazinones for anti-tubercular activity against Mycobacterium tuberculosis. Several compounds exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 µM, indicating that modifications in the pyridazinone structure can enhance efficacy against tuberculosis .
  • Cytotoxicity Assessments : In evaluating cytotoxicity, compounds derived from similar structures were tested on HEK-293 cells, revealing low toxicity levels. This suggests that while these compounds are effective against pathogens or cancer cells, they may have favorable safety profiles .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications in the thiophene and pyridazine moieties significantly influenced biological activity. For example, introducing various substituents on the thiophene ring improved interaction with target enzymes .

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